molecular formula C10H9BrFNO B1517206 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one CAS No. 1037150-18-7

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one

Cat. No. B1517206
M. Wt: 258.09 g/mol
InChI Key: HMLLWSUZGBUNGI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, also referred to as Bromo-Fluoro-Ketone or BFK, is a chemical compound that belongs to the class of ketones. It is an important raw material used as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular weight of 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one is 258.09 g/mol. The InChI code is 1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 .

It is a powder at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one serves as an important intermediate in the synthesis of a variety of biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the study by Wang et al. (2016) (Wang et al., 2016).

Chemical Sensor Development

This chemical has been utilized in the development of fluorescent chemosensors. For instance, Maity et al. (2018) synthesized new fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety, demonstrating its application as a chemosensor for Fe3+/Fe2+ cations (Maity et al., 2018).

Conformational Analysis

The compound's conformational properties have been studied, as in the work of Fujiwara et al. (1977), where they analyzed its non-planar structure in solution and its crystal structure, contributing to our understanding of its physical and chemical properties (Fujiwara et al., 1977).

Luminescent Material Research

Research into luminescent materials has also incorporated this compound. Zhang et al. (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which showed strong fluorescence and were studied for their potential applications in luminescent materials (Zhang et al., 2008).

Thermochemistry Studies

In the field of thermochemistry, Santos and Silva (2010) conducted studies on halogenated 1-phenylpyrrole derivatives, including those similar to 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, to understand their thermochemical properties (Santos & Silva, 2010).

Safety And Hazards

The safety information for 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLWSUZGBUNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651827
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one

CAS RN

1037150-18-7
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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